1-(4-Nitrophenyl)-3-buten-1-ol chemical structure and properties
Structure, Synthesis, and Applications in Pharmaceutical Scaffolding Executive Summary 1-(4-Nitrophenyl)-3-buten-1-ol (CAS: 14506-32-2) is a functionalized homoallylic alcohol serving as a critical intermediate in organi...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Applications in Pharmaceutical Scaffolding
Executive Summary
1-(4-Nitrophenyl)-3-buten-1-ol (CAS: 14506-32-2) is a functionalized homoallylic alcohol serving as a critical intermediate in organic synthesis and medicinal chemistry.[1][2] Characterized by an electron-withdrawing nitro group on the aromatic ring and a terminal alkene, it functions as a versatile "linchpin" scaffold.[2] The compound allows for orthogonal functionalization: the nitro group provides a gateway to aniline derivatives (privileged structures in drug discovery), while the homoallylic alcohol moiety offers sites for oxidation, metathesis, and stereoselective substitution.
This guide details the physicochemical properties, validated synthetic protocols (emphasizing green chemistry and enantioselective pathways), and the reactivity profile of this compound for researchers in drug development.
Chemical Profile & Identification
Property
Data
IUPAC Name
1-(4-Nitrophenyl)but-3-en-1-ol
CAS Number
14506-32-2
Molecular Formula
C₁₀H₁₁NO₃
Molecular Weight
193.20 g/mol
Physical State
Viscous yellow oil or low-melting solid (dependent on purity)
Solubility
Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc; Insoluble in H₂O
SMILES
C=CCC(O)C1=CC=C([O-])C=C1
Key Functional Groups
Secondary Alcohol, Terminal Alkene, Nitroarene
Synthetic Architectures
The synthesis of 1-(4-Nitrophenyl)-3-buten-1-ol is primarily achieved through the nucleophilic addition of an allylmetal species to 4-nitrobenzaldehyde.[2] Two dominant strategies exist: the Barbier-type reaction (favored for operational simplicity and green chemistry) and Asymmetric Allylation (favored for enantiopure library generation).[2]
This method utilizes Indium metal to generate the allyl nucleophile in situ from allyl bromide.[2] Unlike Grignard reagents, organoindium intermediates are water-tolerant, allowing the reaction to proceed in aqueous media without inert atmosphere protection.
Mechanism: Single-electron transfer (SET) from Indium(0) to allyl bromide generates a sesquihalide species, which attacks the carbonyl carbon of 4-nitrobenzaldehyde via a Zimmerman-Traxler transition state.[2]
Advantages: High chemoselectivity (nitro group remains intact), moisture tolerance, and mild conditions.
Method B: Asymmetric Allylation (Chiral Lewis Base Catalysis)
For drug development requiring specific enantiomers, catalytic asymmetric allylation is employed. Chiral Lewis bases (e.g., chiral phosphoramides or N-oxides like QUINOX) activate allyltrichlorosilanes, directing the addition to the aldehyde face with high enantiomeric excess (ee).[3]
Synthesis Workflow Diagram
Figure 1: Synthetic pathways contrasting the racemic Indium-mediated route with the enantioselective Lewis base-catalyzed route.[2]
Setup: In a 50 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 20 mL of THF/H₂O mixture.
Addition: Add Indium powder (1.26 g, 11 mmol) followed by the slow addition of allyl bromide (1.04 mL, 12 mmol). The reaction is exothermic; use a water bath if temperature exceeds 30°C.[2]
Reaction: Stir vigorously at room temperature for 1–3 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1).[2] The spot for the aldehyde (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).
Quench: Quench the reaction with 1M HCl (10 mL) to dissolve indium salts.
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated NaHCO₃ and brine.[2]
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the product as a yellow oil.
The utility of 1-(4-Nitrophenyl)-3-buten-1-ol lies in its ability to undergo orthogonal transformations.[2]
Nitro Reduction: The nitro group can be selectively reduced to an aniline using Fe/HCl or catalytic hydrogenation (carefully controlled to avoid alkene reduction), enabling coupling to carboxylic acids or heterocycles.
Alkene Metathesis: The terminal alkene is a prime substrate for Grubbs-catalyzed cross-metathesis, extending the carbon chain.[2]
Figure 2: Divergent synthesis pathways from the parent scaffold.
Safety & Handling (GHS Classification)
While specific toxicological data for this exact intermediate may be limited, it should be handled with the precautions standard for nitroaromatics and allylic alcohols.
Precautions: Perform synthesis in a fume hood. Wear nitrile gloves and safety goggles.[2] Nitro compounds can be energetic; avoid excessive heat during concentration.[2]
Technical Guide: Solubility Profile & Thermodynamic Analysis of 1-(4-Nitrophenyl)-3-buten-1-ol
The following technical guide details the solubility profile, thermodynamic modeling, and experimental determination protocols for 1-(4-Nitrophenyl)-3-buten-1-ol . Executive Summary & Compound Profile 1-(4-Nitrophenyl)-3...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, thermodynamic modeling, and experimental determination protocols for 1-(4-Nitrophenyl)-3-buten-1-ol .
Executive Summary & Compound Profile
1-(4-Nitrophenyl)-3-buten-1-ol (CAS: 832-53-1) is a critical homoallylic alcohol intermediate, primarily utilized in the synthesis of chiral pharmaceutical agents and functionalized nitro-aromatics. Its solubility behavior is governed by the interplay between the polar nitro group (
), the hydrogen-bonding hydroxyl group (), and the hydrophobic butenyl chain.
Understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing:
Recrystallization processes (yield and purity maximization).
Reaction solvent selection (homogeneity during allylation or subsequent functionalization).
Amphiphilic with high dipole moment due to -nitro substitution.[1]
Solubility Thermodynamics & Solvent Selection
Based on Structure-Activity Relationships (SAR) with structurally analogous compounds (e.g., 1-(4-nitrophenyl)ethanone and 3,4-dichloronitrobenzene), the solubility of 1-(4-Nitrophenyl)-3-buten-1-ol follows a distinct polarity-driven hierarchy.
Expected Solubility Hierarchy
The "like dissolves like" principle suggests the following solubility order in pure organic solvents:
Strong dipole-dipole interactions with the group; no H-bond network disruption.
Polar Protic
Methanol, Ethanol
Moderate
Solvation via Hydrogen bonding with ; limited by the hydrophobic aromatic ring.
Weakly Polar
Ethyl Acetate, Toluene
Moderate-Low
Effective solvation of the organic skeleton; reduced interaction with polar centers.
Non-Polar
Cyclohexane, Hexane
Very Low
Inability to overcome crystal lattice energy dominated by dipolar stacking.
Expert Insight: For crystallization, a binary solvent system of Ethyl Acetate (solvent) and Hexane (anti-solvent) is theoretically optimal. The compound dissolves readily in warm ethyl acetate but precipitates upon cooling or hexane addition due to the "antisolvent effect."
Experimental Protocol: Laser Monitoring Method
To obtain precise solubility data, the Laser Monitoring Observation Technique is the industry standard. It eliminates the subjectivity of visual inspection and provides continuous real-time data.
Methodology Workflow
This protocol validates the saturation point by detecting the scattering of a laser beam by undissolved solid particles.
Setup: Equip a jacketed glass vessel with a mechanical stirrer and a laser transmissometer (e.g., He-Ne laser, 632.8 nm).
Preparation: Add a known mass of solvent (
) to the vessel. Maintain temperature using a circulating water bath (precision K).
Addition: Incrementally add the solute (
) while stirring.
Monitoring: Monitor the laser transmittance intensity (
).
Suspension:
is low (scattering).
Dissolution:
rises sharply to a plateau (clear solution).
Calculation: The mole fraction solubility (
) is calculated as:
Where and are molar masses of solvent and solute, respectively.
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to predict solubility at unmeasured temperatures.
Model 1: Modified Apelblat Equation
This semi-empirical model is highly accurate for polar solutes in organic solvents.
A, B, C: Empirical parameters derived from regression analysis.
Utility: Provides the best fit for non-ideal solutions where enthalpy of solution varies with temperature.
Model 2: van't Hoff Equation
Used to determine thermodynamic functions (Enthalpy
, Entropy ).
Plot:
vs. . The slope indicates whether dissolution is endothermic (negative slope) or exothermic.
Expectation: Dissolution of 1-(4-Nitrophenyl)-3-buten-1-ol is expected to be endothermic (
), meaning solubility increases with temperature.
Model Selection Logic
Figure 2: Decision matrix for selecting the appropriate thermodynamic correlation model.
References
Jouyban, A., et al. (2024).[2] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences.[2] Link
Xu, L., et al. (2022).[3] "Solubility and Thermodynamic Analysis of 1-(4-Tert-Buty1-2,6-Dimethylphenyl) Ethenone in Different Pure and Binary Solvents." Journal of Chemical & Engineering Data. Link
Zhang, Y., et al. (2018). "Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents." Journal of Chemical & Engineering Data. Link
Cayman Chemical. (2022). "Product Information: 4-Nitrophenyl Butyrate Solubility Profile." Cayman Chemical Product Guides. Link
A Technical Guide to the IUPAC Nomenclature of 1-(4-nitrophenyl)but-3-en-1-ol
Introduction In the precise fields of chemical research and pharmaceutical development, unambiguous communication is paramount. The structural complexity of organic molecules necessitates a standardized naming convention...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the precise fields of chemical research and pharmaceutical development, unambiguous communication is paramount. The structural complexity of organic molecules necessitates a standardized naming convention to ensure that a given name corresponds to one and only one chemical structure. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language.[1] This guide offers an in-depth, systematic determination of the IUPAC name for the homoallylic alcohol synthesized from p-nitrobenzaldehyde, a compound of interest in synthetic organic chemistry. Our approach is grounded in the foundational principles of IUPAC nomenclature, demonstrating how to deconstruct a molecule to arrive at its official, systematic name.
Part 1: Foundational Analysis of the Synthetic Precursor
To understand the product, we must first understand its origin. The target molecule is derived from the reaction of p-nitrobenzaldehyde with an allylating agent.
The Starting Aldehyde: p-Nitrobenzaldehyde
Structure: p-Nitrobenzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO) and a nitro group (-NO2) at the para (4-) position relative to each other.
Nomenclature Analysis:
The parent molecule is benzaldehyde.
The "nitro" prefix indicates the presence of an -NO2 group.
The "p-" (para) locator specifies that the nitro group is on carbon 4 of the benzene ring, opposite the aldehyde group (which defines carbon 1).
The presence of the electron-withdrawing nitro group makes the carbonyl carbon of the aldehyde particularly electrophilic and thus susceptible to nucleophilic attack, which is the basis for the subsequent synthesis.
The Synthesis of a Homoallylic Alcohol
A homoallylic alcohol is characterized by a hydroxyl (-OH) group located on a carbon that is two carbons away from a double bond (i.e., at the homoallylic position). A common and effective method for synthesizing such a compound from an aldehyde is through an allylation reaction.[2][3] In this process, a nucleophilic allyl group attacks the electrophilic carbonyl carbon of the aldehyde. A typical reagent for this transformation is allylmagnesium bromide (a Grignard reagent) or allyltributylstannane.[2]
The reaction proceeds as follows:
The allyl nucleophile (CH₂=CH-CH₂⁻) adds to the carbonyl carbon of p-nitrobenzaldehyde.
The carbonyl double bond (C=O) breaks, and the oxygen atom becomes negatively charged.
A subsequent aqueous workup protonates the resulting alkoxide to yield the final homoallylic alcohol.
This transformation is foundational to understanding the structure of the final product, 1-(4-nitrophenyl)but-3-en-1-ol .
Part 2: Systematic IUPAC Nomenclature of the Product
The IUPAC naming system follows a clear set of rules based on identifying the principal functional group, the parent carbon chain, and any substituents.[4][5][6]
Step 1: Identify the Principal Functional Group and Parent Chain
The first step is to identify the functional group with the highest priority, which will determine the suffix of the name.[7]
Principal Functional Group: The molecule contains both a hydroxyl (-OH) group and a carbon-carbon double bond (C=C). According to IUPAC priority rules, the alcohol takes precedence over the alkene.[5][7] Therefore, the name will end with the suffix -ol .[4]
Parent Chain: The parent chain is the longest continuous carbon chain that contains the principal functional group (the -OH) and the double bond.
Tracing this chain, we find a four-carbon sequence: -CH(OH)-CH₂-CH=CH₂ .
A four-carbon chain corresponds to the root name but- .
Since it contains a double bond, it is a butene.
Combined with the alcohol suffix, the parent structure is a butenol .
Step 2: Number the Parent Chain
The chain must be numbered to give the principal functional group the lowest possible locant (number).[8]
Numbering begins at the end of the chain closest to the hydroxyl group.
C1: The carbon atom bonded to both the hydroxyl group and the phenyl ring.
C2: The adjacent methylene (-CH₂-) carbon.
C3: The first carbon of the double bond.
C4: The terminal carbon of the double bond.
This numbering scheme results in:
The hydroxyl group on position 1 (hence, -1-ol).
The double bond starting at position 3 (hence, -3-en-).
Step 3: Identify and Name Substituents
With the parent chain identified and numbered, we now identify any groups attached to it.
There is one substituent: a p-nitrophenyl group attached to C1 .
The systematic name for this substituent is (4-nitrophenyl) .
Step 4: Assemble the Complete IUPAC Name
The final name is constructed by combining the substituent, the parent chain, the unsaturation locator, and the principal functional group suffix in the correct order.
Therefore, the definitive IUPAC name for the homoallylic alcohol derived from p-nitrobenzaldehyde is 1-(4-nitrophenyl)but-3-en-1-ol .[9]
Part 3: Experimental Protocol and Data Visualization
To ensure scientific integrity and reproducibility, a representative experimental protocol is provided below.
Example Synthesis Protocol: Indium-Mediated Allylation
This method is chosen for its reliability and tolerance to functional groups like the nitro group.
Preparation: To a round-bottom flask, add p-nitrobenzaldehyde (1.0 eq) and indium powder (1.5 eq) in a 1:1 mixture of THF/H₂O.
Reagent Addition: Add allyl bromide (1.5 eq) to the stirring mixture at room temperature.
Reaction: Allow the reaction to stir vigorously at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction with 1M HCl. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure homoallylic alcohol.
Data Summary of Compounds
Compound
Molar Mass ( g/mol )
Structure
p-Nitrobenzaldehyde
151.12
C₇H₅NO₃
1-(4-nitrophenyl)but-3-en-1-ol
193.21
C₁₀H₁₁NO₃
Part 4: Visualization of Concepts
Workflow for IUPAC Nomenclature
Caption: Logical workflow for determining the IUPAC name.
Synthesis Reaction Schematic
Caption: Synthesis of the target homoallylic alcohol.
Conclusion
Through a systematic application of the rules established by the International Union of Pure and Applied Chemistry, the homoallylic alcohol derived from the allylation of p-nitrobenzaldehyde is unambiguously named 1-(4-nitrophenyl)but-3-en-1-ol . This guide has demonstrated the logic behind this assignment, from identifying the principal functional group and parent chain to correctly numbering and placing all substituents. Adherence to this systematic approach is essential for clarity, safety, and reproducibility in all scientific endeavors.
References
Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. Retrieved from [Link]
Scribd. (n.d.). Iupac Unsaturated. Retrieved from [Link]
Wikipedia. (2023). IUPAC nomenclature of organic chemistry. Retrieved from [Link]
No Brain Too Small. (n.d.). IUPAC naming. Retrieved from [Link]
Chemistry LibreTexts. (2023). Nomenclature of Alcohols. Retrieved from [Link]
University of Calgary. (n.d.). IUPAC Rules. Retrieved from [Link]
Canadian Science Publishing. (2009). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Retrieved from [Link]
Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols. Retrieved from [Link]
LillOA. (2018). Efficient and Sustainable One-pot Synthesis of α-Carbonyl Homoallylic Alcohols from Benzaldehyde and Allylic. Retrieved from [Link]
University of Wisconsin Oshkosh. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]
PubChem. (n.d.). (1S,2S)-2-ethyl-1-(4-nitrophenyl)but-3-en-1-ol. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 6: Homoallylic Alcohols. Retrieved from [Link]
Chemsrc. (n.d.). 1-(4-NITROPHENYL)-3-OXO-1-BUTANOL. Retrieved from [Link]
ResearchGate. (2009). (PDF) Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 3-Buten-1-ol (CAS 627-27-0). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]
Navigating the Labyrinth: A Protocol for the Chemoselective Grignard Addition to 4-Nitrobenzaldehyde
Introduction: The Challenge of Chemoselectivity The Grignard reaction stands as a cornerstone in the edifice of synthetic organic chemistry, revered for its efficacy in carbon-carbon bond formation. However, its potent n...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Chemoselectivity
The Grignard reaction stands as a cornerstone in the edifice of synthetic organic chemistry, revered for its efficacy in carbon-carbon bond formation. However, its potent nucleophilic and basic character often leads to a lack of chemoselectivity in substrates bearing multiple reactive functional groups. A classic example of this challenge is the Grignard addition to 4-nitrobenzaldehyde. The presence of the electron-withdrawing nitro group, which is itself susceptible to attack by the highly reactive Grignard reagent, complicates the desired 1,2-addition to the aldehyde carbonyl. This application note provides a detailed protocol and the underlying scientific rationale for successfully navigating this synthetic challenge, enabling researchers to achieve high yields of the desired secondary alcohol, 1-(4-nitrophenyl)alkanol, a valuable intermediate in pharmaceutical and materials science.
Conventional Grignard reagents are known to react with nitroarenes through various pathways, including single-electron transfer (SET) mechanisms and direct addition to the nitro group, leading to a complex mixture of byproducts and diminished yields of the target alcohol. To circumvent this inherent reactivity, a modification of the classical Grignard reaction is not just recommended, but essential.
The Strategic Imperative: Taming the Grignard Reagent with Cerium(III) Chloride
The key to achieving chemoselective addition to the aldehyde in the presence of a nitro group lies in the in-situ transmetalation of the Grignard reagent with anhydrous cerium(III) chloride to form an organocerium reagent. This approach, often referred to as the Luche reaction conditions when applied to reductions, dramatically alters the reactivity profile of the organometallic species.
Why Cerium(III) Chloride? The Mechanistic Underpinnings
Reduced Basicity: Organocerium reagents are significantly less basic than their Grignard counterparts. This diminished basicity minimizes side reactions such as enolization, which is less of a concern with non-enolizable aldehydes like 4-nitrobenzaldehyde but is a critical factor for other substrates.
Enhanced Nucleophilicity and Oxophilicity: Cerium(III) is a hard Lewis acid with a high affinity for the hard oxygen atom of the carbonyl group. This coordination activates the carbonyl carbon towards nucleophilic attack. The resulting organocerium reagent is highly nucleophilic and selectively targets the activated carbonyl.[1][2]
Suppression of SET Pathways: The formation of the organocerium species is believed to suppress single-electron transfer pathways that are often implicated in the side reactions of Grignard reagents with nitroarenes.
The combination of these factors allows for a highly chemoselective 1,2-addition to the aldehyde, leaving the nitro group intact. Furthermore, conducting the reaction at low temperatures (-78 °C) is crucial for stabilizing the organocerium reagent and preventing undesired side reactions.[3]
Experimental Workflow and Logic
The overall experimental strategy involves three critical stages, each demanding meticulous attention to detail to ensure success.
Caption: Experimental workflow for the CeCl₃-mediated Grignard addition.
Detailed Protocols
Protocol 1: Preparation of Anhydrous Cerium(III) Chloride
Rationale: The presence of water will quench the Grignard reagent and deactivate the cerium(III) chloride. Therefore, the use of rigorously dried CeCl₃ is paramount for the success of the reaction. Commercial anhydrous CeCl₃ can be used, but it is often hydrated to some extent and should be dried before use.
Procedure:
Place cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in a round-bottom flask equipped with a magnetic stir bar and a vacuum adapter.
Heat the flask gradually to 140-150 °C under high vacuum (0.1-0.2 mmHg) for 2-4 hours.[4] It is crucial to heat gradually to prevent the formation of insoluble oxychlorides.
During heating, gently stir the powder to ensure even drying. The powder should turn from a crystalline solid to a fine, white powder.
While the flask is still hot, use a heat gun to warm the parts of the flask not immersed in the oil bath to remove any condensed water.
Allow the flask to cool to room temperature under a stream of dry argon or nitrogen.
The resulting anhydrous cerium(III) chloride should be used immediately or stored in a desiccator over a strong desiccant under an inert atmosphere.
Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition to 4-Nitrobenzaldehyde
Example Reaction: Phenylmagnesium bromide addition to 4-nitrobenzaldehyde to yield (4-nitrophenyl)(phenyl)methanol.
Materials:
Anhydrous Cerium(III) Chloride (prepared as in Protocol 1)
Magnesium turnings
Bromobenzene
4-Nitrobenzaldehyde
Anhydrous Tetrahydrofuran (THF)
Anhydrous Diethyl Ether
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate or magnesium sulfate
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an argon/nitrogen inlet, place magnesium turnings (1.2 eq).
Add a small volume of anhydrous diethyl ether to cover the magnesium.
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. A cloudy appearance and gentle reflux indicate the initiation of the reaction.
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
Formation of the Organocerium Reagent and Addition to 4-Nitrobenzaldehyde:
In a separate, flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous cerium(III) chloride (1.1 eq) in anhydrous THF. Stir the resulting slurry vigorously for at least 1-2 hours at room temperature to ensure good dispersion.[1]
Cool the cerium(III) chloride suspension to -78 °C using a dry ice/acetone bath.
Slowly add the freshly prepared phenylmagnesium bromide solution (1.0 eq) to the cold CeCl₃ suspension via a cannula or syringe. Stir the mixture at -78 °C for 30-60 minutes.
Prepare a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF.
Add the 4-nitrobenzaldehyde solution dropwise to the organocerium reagent at -78 °C.
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup and Purification:
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-nitrophenyl)(phenyl)methanol.
Data Presentation: Expected Outcomes and Critical Parameters
Parameter
Condition
Rationale
Expected Yield
Temperature
-78 °C
Stabilizes the organocerium reagent and minimizes side reactions with the nitro group.
High
Additive
Anhydrous CeCl₃
Forms a less basic, more nucleophilic organocerium reagent, promoting chemoselective 1,2-addition.
High
Solvent
Anhydrous THF
Effectively solvates the organometallic species and is suitable for low-temperature reactions.
N/A
Workup
Saturated aq. NH₄Cl
Mildly acidic quench to protonate the alkoxide without promoting side reactions.
N/A
Atmosphere
Inert (Argon/Nitrogen)
Prevents quenching of the Grignard and organocerium reagents by atmospheric moisture and oxygen.
N/A
Troubleshooting and Key Considerations
Failure to Initiate Grignard Formation: Ensure all glassware is scrupulously dry. Activate magnesium turnings by crushing them gently with a glass rod or by adding a small crystal of iodine.
Low Yields: Incomplete drying of CeCl₃ is a common culprit. Ensure the drying procedure is followed meticulously. Also, verify the quality and concentration of the Grignard reagent.
Presence of Byproducts: If byproducts from the reaction with the nitro group are observed, ensure the reaction temperature was maintained at -78 °C throughout the addition and stirring. The dropwise addition of the aldehyde solution is also critical.
Conclusion
The successful Grignard addition to 4-nitrobenzaldehyde is a testament to the power of rationally modifying classical reactions to achieve challenging synthetic transformations. By leveraging the unique properties of organocerium reagents formed in situ from Grignard reagents and anhydrous cerium(III) chloride, and by maintaining strict anhydrous and low-temperature conditions, researchers can effectively tame the reactivity of the Grignard reagent and achieve high yields of the desired secondary alcohol. This protocol provides a robust and reliable method for accessing valuable 1-(4-nitrophenyl)alkanol building blocks for further synthetic endeavors.
References
Luche, J.-L. Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. J. Am. Chem. Soc.1978, 100 (7), 2226–2227.
Imamoto, T.; Sugiura, Y.; Takiyama, N. Organocerium Reagents. Nucleophilic Addition to Easily Enolizable Ketones. Tetrahedron Lett.1984, 25 (38), 4233–4236.
Bartoli, G.; Bosco, M.; Sambri, L.; Marcantoni, E. Cerium(III) Chloride Mediated Michael Addition of RMgX to Nitroenes: A Very Efficient Access to Complex Nitroalkanes. Tetrahedron Lett.1994, 35 (45), 8651–8654.
Panda, B. Cerium(III) Chloride Mediated Addition of Grignard Reagents to chloro-Azaphthalide. ChemSpider SyntheticPages, SP266. 2008 . [Link]
Bartoli, G.; Marcantoni, E.; Petrini, M. Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. J. Chem. Soc., Chem. Commun.1993 , (18), 1373-1374. [Link]
Reddit. Help with Grignard Reaction. r/Chempros. 2023 . [Link]
Luche, J. L.; Gemal, A. L. Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. J. Am. Chem. Soc.1981, 103 (18), 5454–5459.
Dimitrov, V.; Kostova, K.; Genov, M. Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency. Tetrahedron Lett.1996, 37 (38), 6787-6790.
Imamoto, T.; Takeda, N. USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. Org. Synth.1999 , 76, 228. [Link]
Conlon, D. A.; et al. Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters. Adv. Synth.
Chemietechnik, F. Optimization of the cerium catalyzed addition of a Grignard reagent to an ester functional group. Diplomarbeit, 2012 . [Link]
Application Note: High-Efficiency Allylation of 4-Nitrobenzaldehyde using Potassium Allyltrifluoroborate
Executive Summary This Application Note details a robust, field-proven protocol for the chemoselective allylation of electron-deficient aldehydes—specifically 4-nitrobenzaldehyde—using potassium allyltrifluoroborate. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a robust, field-proven protocol for the chemoselective allylation of electron-deficient aldehydes—specifically 4-nitrobenzaldehyde—using potassium allyltrifluoroborate. Unlike traditional allylboronates (e.g., allylboronic acid pinacol ester) which are moisture-sensitive and prone to protodeboronation, potassium organotrifluoroborates are air-stable, crystalline solids.
This protocol utilizes a Biphasic Phase-Transfer System (DCM/Water) catalyzed by 18-Crown-6 . This method is selected for its operational simplicity, high atom economy, and the elimination of rigorous anhydrous conditions. It is particularly suitable for medicinal chemistry libraries and process-scale optimization where speed and reproducibility are critical.
Mechanistic Insight & Reaction Design
The Stability-Reactivity Paradox
Potassium allyltrifluoroborate is coordinatively saturated, rendering it nucleophilically inert under standard storage conditions. To participate in C-C bond formation, the boron center must be "unlocked."
In this protocol, 18-Crown-6 acts as a phase-transfer catalyst and a cation-sequestering agent. By complexing the potassium cation (
), the crown ether weakens the cation-anion pairing. This facilitates the hydrolysis of the trifluoroborate moiety () at the aqueous interface into the active allylboronic acid or difluoroborane species, which then engages the aldehyde in a Zimmerman-Traxler-like transition state.
Reaction Pathway Visualization
The following diagram illustrates the activation and catalytic cycle, highlighting the critical role of the phase-transfer catalyst.
Figure 1: Mechanistic pathway showing the activation of the trifluoroborate salt via phase-transfer catalysis.
Note: This reaction can be performed in an open flask; inert gas (Argon/Nitrogen) is not required.
Charge Substrate: In a 10 mL round-bottom flask or vial equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in DCM (2 mL).
Catalyst Addition: Add 18-Crown-6 (26 mg, 0.1 mmol) to the stirring solution. Ensure complete dissolution.
Reagent Addition: Add Potassium Allyltrifluoroborate (178 mg, 1.2 mmol) directly to the flask.
Observation: The salt will not dissolve immediately in the DCM.
Initiation: Add Water (2 mL) and increase stirring speed to ensure vigorous mixing of the biphasic layers.
Time: Stir vigorously for 15–20 minutes at Room Temperature (
).
Process Control (IPC): Check conversion via TLC (See Section 4).
Workup:
Dilute the reaction mixture with Ethyl Acetate (15 mL).
Transfer to a separatory funnel.
Wash the organic layer with Saturated Aqueous
(3 x 10 mL).[1] Crucial Step: This removes boron byproducts and residual crown ether.
Wash with Brine (10 mL).
Dry the organic layer over anhydrous
.
Isolation: Filter and concentrate under reduced pressure (rotary evaporator).
Expected Result: A yellow oil or solid. Due to the high selectivity, column chromatography is often unnecessary. Yields typically range from 90-95%.
Workflow Diagram
Figure 2: Operational workflow for the biphasic allylation protocol.
Quality Control & Validation
Thin Layer Chromatography (TLC)
Stationary Phase: Silica Gel
Mobile Phase: Hexanes : Ethyl Acetate (8:2)
Visualization: UV Light (254 nm)
Rf Values (Approximate):
4-Nitrobenzaldehyde: ~0.60
Product (Homoallylic alcohol): ~0.35 (More polar due to -OH group)
NMR Characterization Criteria
To validate the product 1-(4-nitrophenyl)but-3-en-1-ol , look for these diagnostic signals in
NMR ():
Benzylic Methine (-CH-OH): Triplet or dd around
4.8 – 4.9 ppm.
Allylic Protons (-CH2-): Multiplet around
2.4 – 2.6 ppm.
Terminal Alkene (-CH=CH2):
Internal vinylic proton: Multiplet
5.7 – 5.9 ppm.
Terminal vinylic protons: Two doublets/multiplets
5.1 – 5.2 ppm.
Comparative Analysis & Troubleshooting
Why this method?
Feature
Protocol A (This Guide)
Protocol B (Lewis Acid, e.g., )
Environment
Open Flask (Air/Water tolerant)
Anhydrous, Inert Gas required
Toxicity
Low (Water/DCM)
High (Corrosive Lewis Acids)
Workup
Simple Wash
Quench required, often emulsion prone
Selectivity
Chemoselective for Aldehydes
May react with other Lewis Basic sites
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion
Poor mixing of phases
Increase stirring speed (RPM > 800) to maximize interfacial area.
Emulsion during workup
Crown ether surfactant effect
Add more Brine or a small amount of MeOH to break the emulsion.
New Spot on TLC (High Rf)
Elimination product (Styrene)
Avoid acidic workup; ensure drying agent () is neutral.
References
Barbosa, F. C. G., et al. (2012).[2] "Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media." Molecules, 17(12), 14099–14110.[2] [Link][1][2][4]
Thadani, A. N., & Batey, R. A. (2002).[1][2] "A Mild Protocol for Allylation and Highly Diastereoselective Syn or Anti Crotylation of Aldehydes in Biphasic and Aqueous Media Utilizing Potassium Allyl- and Crotyltrifluoroborates." Organic Letters, 4(22), 3827–3830. [Link]
Nowrouzi, F., Thadani, A. N., & Batey, R. A. (2009).[2][5] "Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions." Organic Letters, 11(12), 2631–2634. [Link]
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. [Link]
Technical Support Center: Organotin Removal Strategies
Topic: Removing Tin Byproducts from Allylation/Stille Reactions Welcome to the Advanced Synthesis Support Center. You are accessing the Organotin Remediation Module . This guide addresses the "Stille Paradox": the utilit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Tin Byproducts from Allylation/Stille Reactions
Welcome to the Advanced Synthesis Support Center.
You are accessing the Organotin Remediation Module . This guide addresses the "Stille Paradox": the utility of organotin reagents (Stille couplings, Keck allylations, radical reductions) versus the extreme difficulty of removing their toxic, lipophilic byproducts (e.g., tributyltin chloride/fluoride).
This guide is not a textbook; it is a troubleshooting manual designed to get your compound clean enough for biological assay (<5 ppm tin) or subsequent steps.
Quick Decision Matrix: Which Method Should I Use?
Before proceeding, select the protocol that matches your substrate's physical properties.
Figure 1: Decision matrix for selecting the optimal tin removal protocol based on substrate stability and scale.
Protocol 1: The Aqueous KF Workup (Liebeskind-Leibner)
Best For: Large scale (>1g), acid/base stable compounds, lipophilic products.
Mechanism: Converts soluble tributyltin halides (
) into insoluble polymeric tributyltin fluoride ().
The Science:
Tributyltin fluoride is unique among tin species because it forms a coordination polymer where the fluoride bridges two tin centers. This makes it a white, fluffy solid that is insoluble in most organic solvents, allowing for filtration.
Step-by-Step Workflow:
Dilution: Dilute your reaction mixture with Diethyl Ether (
) or Ethyl Acetate () .
Critical Note: Avoid Dichloromethane (DCM) if possible. Tin fluoride is slightly more soluble in chlorinated solvents, which reduces precipitation efficiency.
The Reagent: Prepare a saturated aqueous solution of Potassium Fluoride (KF) (~10M).
Safety: KF is toxic. Avoid contact with acid (forms HF gas).
The Mix: Add the KF solution to your organic phase (Ratio: 5-10 mL KF per 1 mmol Tin).
The Stir (Crucial Step): Stir vigorously at room temperature for 30–60 minutes .
Why? This is a biphasic reaction. Without high shear mixing, the tin stays in the organic layer and the fluoride stays in the water. You need to force them to meet.
Observation: Look for a white, fluffy precipitate.
Filtration: Filter the biphasic mixture through a pad of Celite . The polymer gets trapped in the Celite.
Separation: Separate the layers, dry the organic phase (
Best For: Acid-sensitive substrates, polar compounds (that would be lost in aqueous workup), or when Protocol 1 fails to reach <50 ppm.
Mechanism: Solid-phase sequestration. The tin binds to fluoride ions immobilized on the silica matrix, retaining the tin on the column while the product elutes.
Preparation of KF-Silica (10% w/w):
Dissolve 10 g of Potassium Fluoride in ~100 mL of water.
Add 90 g of Silica Gel (standard 60 Å).
Stir for 15 minutes to ensure coating.
Remove water by rotary evaporation (slowly) until a free-flowing white powder remains.
Tip: Do not over-dry (calcine); some hydration is necessary for the lattice structure.
Chromatography Procedure:
Pack a short column (plug) with the KF-Silica.
Load your crude reaction mixture.
Elute with your standard solvent system (e.g., Hexane/EtOAc).
Result: Organotin species are retained near the baseline; product elutes normally.
Performance Data:
Method
Initial Tin Level
Final Tin Level
Tin Removal Efficiency
Standard Aqueous Wash
~100,000 ppm
~5,000 ppm
95%
KF-Silica Chromatography
~100,000 ppm
~30 ppm
>99.9%
Protocol 3: The Amine-Silica "Trick"
Best For: Rapid purification of small-scale reactions; non-polar products.
Concept:
Tributyltin halides are Lewis acidic. By doping your silica gel with a Lewis base (Triethylamine), you increase the affinity of the silica for the tin species, causing the tin to streak/stick to the baseline more effectively than on neutral silica.
Procedure:
Prepare your silica slurry using Hexanes + 5% Triethylamine (
) .
Pour the column.
Flush with 2 column volumes of pure Hexanes (to remove excess free amine).
Run the column normally.
Note: The tin byproducts will move much slower (lower
) than usual, allowing easier separation from your product.
Troubleshooting & FAQ
Q1: My product is an oil, and I still see "grease" in the NMR in the aliphatic region (0.8–1.5 ppm). Is it tin?A: Likely, yes. Tributyltin has characteristic multiplets at
0.8–1.6 ppm.
Diagnostic: Look for "tin satellites" (small side peaks due to
and isotopes) flanking the main alkyl peaks.
Solution: If you have already tried KF, switch to Chemical Scavenging . Treat your crude mixture with DBU and Iodine in ether. This converts greasy
or into highly polar species that stick to silica.
Q2: I need to send this compound for biological screening. Is 30 ppm tin acceptable?A: Generally, no . Organotins are cytotoxic (membrane disruptors) and can generate false positives in cell-based assays at nanomolar concentrations.
Recommendation: Use a "Belt and Suspenders" approach.
Perform the KF Aqueous Workup (Protocol 1).
Purify the resulting oil via KF-Silica Chromatography (Protocol 2).
Final polish: Triturate (wash) your solid product with cold pentane if the product is insoluble in pentane (tin residues are highly soluble in pentane).
Q3: The KF precipitate is clogging my filter paper.A: This is common. The polymer is gelatinous.
Fix: Do not use filter paper. Use a sintered glass funnel packed with a 1-inch pad of Celite . Apply gentle vacuum. If it stalls, scratch the surface of the Celite to disrupt the film.
Q4: Can I use Sodium Fluoride (NaF) instead of Potassium Fluoride (KF)?A: You can, but it is significantly less effective .
Reasoning: The lattice energy of NaF is higher, and its solubility in the aqueous/organic interface is lower than KF. Stick to KF or CsF (if budget allows) for faster reaction kinetics.
References
The Liebeskind-Leibner Method (Aqueous KF)
Source: Leibner, J. E.; Jacobus, J. The Journal of Organic Chemistry, 1979, 44, 449.
Technical Support Center: Optimizing Chemoselectivity in Nitro-Substituted Aldehyde Reduction
Welcome to the technical support center for chemoselective reductions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reducing nitro-substitute...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemoselective reductions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reducing nitro-substituted aldehydes. Here, we will address common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the selectivity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the chemoselective reduction of a nitro-substituted aldehyde so challenging?
The primary challenge lies in the similar reactivity of the aldehyde and the nitro group towards many common reducing agents. Both are electrophilic and susceptible to nucleophilic attack by hydrides or reduction on a catalyst surface. A non-selective reagent will often reduce both functionalities, leading to a mixture of products: the desired nitro-alcohol, the amino-aldehyde, and the fully reduced amino-alcohol. Achieving high chemoselectivity requires carefully choosing a reagent and conditions that can effectively differentiate between the two groups.[1][2]
Q2: I want to reduce the aldehyde but preserve the nitro group. What are my best options?
For selective aldehyde reduction, the key is to use a mild hydride reagent that is known to be unreactive towards nitro groups under standard conditions.
Sodium Borohydride (NaBH₄) : This is the most common and cost-effective choice.[3] In protic solvents like methanol or ethanol at controlled temperatures (e.g., 0 °C to room temperature), NaBH₄ readily reduces aldehydes while leaving aromatic and aliphatic nitro groups intact.[3][4][5]
Modified Borohydrides : Sterically hindered or electronically modified borohydrides can offer even greater selectivity. Reagents like Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride are designed for the highly selective reduction of aldehydes in the presence of other reducible groups.
Thiourea Dioxide (TUDO) : This reagent has been shown to be effective for the chemoselective reduction of aldehydes in the presence of nitro groups.[2]
Q3: My goal is to reduce the nitro group while leaving the aldehyde untouched. What reagents should I consider?
Selectively reducing the nitro group is a common transformation, and several reliable methods are available.
Catalytic Hydrogenation : This is a powerful method, but selectivity can be an issue.[6] Standard catalysts like Palladium on Carbon (Pd/C) can sometimes reduce both groups.[6] However, selectivity can be achieved by using specific catalysts, such as partially oxidized Iridium clusters, or by modifying reaction conditions (e.g., lower pressure, specific solvents).[7] Transfer hydrogenation using formic acid or its salts as a hydrogen source with an iron catalyst is an excellent alternative that avoids the use of H₂ gas and often shows high selectivity.[8]
Metal-Acid Systems : Classic methods using metals in acidic media are highly effective for aromatic nitro group reduction.
Tin(II) Chloride (SnCl₂) : SnCl₂ in a solvent like ethanol or ethyl acetate is a mild and reliable method for reducing nitroarenes to anilines in the presence of other reducible groups.[6][9]
Iron (Fe) or Zinc (Zn) : Using iron or zinc powder in the presence of an acid like acetic acid or ammonium chloride provides a mild and often highly selective reduction of the nitro group.[6]
Troubleshooting Guide
Problem 1: My reaction is not selective. Both the aldehyde and nitro group are being reduced.
Probable Cause : The reducing agent is too powerful, or the reaction conditions are too harsh. For instance, using a strong hydride like Lithium Aluminum Hydride (LiAlH₄) will typically reduce both functional groups without selectivity.[4][6][10] Similarly, high-pressure catalytic hydrogenation with a highly active catalyst like Pd/C can lead to over-reduction.[6]
Suggested Solution :
Switch to a Milder Reagent : If you are targeting the aldehyde, replace your current reagent with NaBH₄. If you are using NaBH₄ and still see over-reduction, proceed to the next step.
Control the Temperature : Perform the reaction at a lower temperature. Start at 0 °C or even -10 °C. The reduction of the aldehyde is generally faster and has a lower activation energy than the reduction of the nitro group with borohydrides.
Optimize Stoichiometry : Use only a slight excess (1.0-1.2 equivalents) of the hydride reagent. A large excess can overcome the selectivity barrier.
For Catalytic Hydrogenation : Decrease the hydrogen pressure, lower the reaction temperature, or screen different catalysts. Sometimes changing the support (e.g., from carbon to alumina) can alter selectivity.[11]
Problem 2: The wrong functional group was reduced (e.g., the nitro group was reduced when I targeted the aldehyde).
Probable Cause : The chosen reagent/catalyst system has an inherent preference for the functional group that was reduced. For example, catalytic hydrogenation often favors nitro group reduction.[6][12]
Suggested Solution :
Consult a Reagent Selectivity Chart : Refer to the table below to choose a reagent that aligns with your desired transformation.
Employ a Protection Strategy : If a suitable selective reagent cannot be found, consider a protection-deprotection sequence. For example, to reduce the nitro group first, you can protect the aldehyde as an acetal, perform the nitro reduction, and then deprotect the acetal under acidic conditions.
Problem 3: The reaction is sluggish, incomplete, or gives a low yield.
Probable Cause : This can stem from several issues: poor solubility of the substrate, insufficient reactivity of the chosen reagent, or catalyst poisoning (in the case of catalytic hydrogenation).
Suggested Solution :
Solvent Screening : Ensure your nitro-substituted aldehyde is fully dissolved. Try a co-solvent system if necessary (e.g., THF/methanol for NaBH₄ reductions).
Increase Reagent Equivalents : If the reaction stalls, add another portion of the reducing agent. Monitor by TLC to avoid over-reduction.
Activate the Reagent/Catalyst : For catalytic hydrogenations, ensure the catalyst is fresh and active. For metal/acid reductions (like SnCl₂), gentle heating may be required to initiate the reaction.[13]
Workup Issues with SnCl₂ : Reductions with SnCl₂ can lead to the formation of tin salts during basic workup, which can be difficult to remove.[13][14] A common troubleshooting tip is to add Celite to the mixture before filtration or to use a large volume of ice water during the quench to manage the precipitates.[13]
Reagent Selection Guide
The following table summarizes common reducing agents and their typical selectivity profiles for nitro-substituted aldehydes.
Reagent System
Primary Target
Aldehyde Tolerated?
Nitro Tolerated?
Common Conditions
NaBH₄
Aldehyde
N/A
Yes
MeOH or EtOH, 0 °C to RT
Catalytic H₂/Pd-C
Nitro Group
No (often reduced)
N/A
H₂ balloon, various solvents
SnCl₂ • 2H₂O
Nitro Group
Yes
N/A
EtOH or EtOAc, RT to reflux
Fe / NH₄Cl
Nitro Group
Yes
N/A
EtOH/H₂O, reflux
Transfer Hydrogenation (e.g., HCOOH, Fe catalyst)
Nitro Group
Yes
N/A
Mild conditions, avoids H₂ gas
Validated Experimental Protocols
Protocol 1: Selective Reduction of 4-Nitrobenzaldehyde to 4-Nitrobenzyl Alcohol
This protocol details the use of sodium borohydride to selectively reduce the aldehyde functionality.
Materials:
4-Nitrobenzaldehyde
Sodium borohydride (NaBH₄)
Methanol (MeOH), anhydrous
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice-water bath.
Slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
Once the starting material is consumed, cautiously quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7 (cease gas evolution).
Remove the methanol under reduced pressure using a rotary evaporator.
Partition the remaining residue between dichloromethane and water.
Separate the layers and extract the aqueous layer twice more with DCM.
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 4-nitrobenzyl alcohol, which can be purified by recrystallization or column chromatography.
Protocol 2: Selective Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde
This protocol uses tin(II) chloride to selectively reduce the nitro group.
Materials:
4-Nitrobenzaldehyde
Tin(II) chloride dihydrate (SnCl₂ • 2H₂O)
Ethanol (EtOH), absolute
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate (NaHCO₃) solution
Celite™
Procedure:
To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in absolute ethanol, add tin(II) chloride dihydrate (3.0-4.0 eq).
Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
Re-dissolve the residue in ethyl acetate. Cool the solution in an ice bath.
Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8. A thick, white precipitate of tin salts will form.[13]
Add a pad of Celite™ to the mixture and stir for 10 minutes.
Filter the entire slurry through a Büchner funnel layered with a pad of Celite™. Wash the filter cake thoroughly with ethyl acetate.
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude 4-aminobenzaldehyde. Purify as needed.
Visual Workflow and Decision Guides
Reagent Selection Workflow
This diagram provides a decision-making framework for selecting the appropriate reduction strategy.
Caption: Decision tree for selecting a reduction method.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common experimental issues.
Caption: Flowchart for troubleshooting common reduction problems.
References
A Quick Guide to Reductions in Organic Chemistry . OrgChem.by. [Link]
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 . Journal of Synthetic Chemistry. [Link]
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . Organic Letters. [Link]
Technical Support Center: Purification of 1-(4-Nitrophenyl)-3-buten-1-ol
Topic: Separation of 1-(4-Nitrophenyl)-3-buten-1-ol from unreacted 4-Nitrobenzaldehyde. Context: Post-reaction workup (typically Barbier or Grignard allylation).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Separation of 1-(4-Nitrophenyl)-3-buten-1-ol from unreacted 4-Nitrobenzaldehyde.
Context: Post-reaction workup (typically Barbier or Grignard allylation).
Document ID: TSC-PUR-04N-2024
Executive Summary & Chemical Logic
The Challenge:
You are attempting to separate a homoallylic alcohol (Product) from an aromatic aldehyde (Starting Material). Both compounds possess significant polarity due to the nitro group. While silica gel chromatography is standard, the similar polarity of the nitro-aldehyde and the nitro-alcohol can lead to "streaking" or overlapping fractions. Furthermore, homoallylic alcohols are sensitive to acid-catalyzed dehydration (elimination) on active silica.
The Solution Architecture:
We recommend a hybrid purification strategy . Do not rely solely on chromatography.
Primary Separation (Chemical): Sodium Bisulfite (
) extraction. This selectively targets the aldehyde, converting it into a water-soluble sulfonate adduct, leaving the alcohol in the organic phase.
Secondary Polishing (Physical): Flash Column Chromatography. Used only if the bisulfite wash leaves trace impurities.
Method A: The Bisulfite Extraction (High Selectivity)[1]
This is the preferred method for removing >95% of unreacted aldehyde without yield loss of your alcohol. It relies on the nucleophilic attack of bisulfite on the aldehyde carbonyl, a reaction the alcohol cannot undergo.
Solubilization: Dissolve your crude reaction mixture in a minimal amount of Methanol (MeOH) or THF .[1]
Why? The bisulfite reaction happens in the aqueous phase.[2][1][3][4] A water-miscible organic solvent ensures the aldehyde contacts the bisulfite ions effectively.
Adduct Formation: Add 1.5 - 2.0 equivalents (relative to estimated remaining aldehyde) of saturated aqueous
.
Observation: You may see a white precipitate form.[4] This is the bisulfite adduct.[2][1][4][5]
Action: Stir vigorously for 15–30 minutes at room temperature.
Dilution: Add distilled water to dissolve the precipitate (if any remains) and dilute the methanol.
Extraction: Transfer to a separatory funnel. Add Ethyl Acetate (EtOAc) .[2][3] Shake and vent.
Phase Separation:
Organic Layer (Top): Contains your target 1-(4-Nitrophenyl)-3-buten-1-ol .
Aqueous Layer (Bottom): Contains the 4-Nitrobenzaldehyde-bisulfite adduct .
Workflow Visualization (Bisulfite Logic)
Caption: Logic flow for the chemo-selective removal of aldehyde impurities using sodium bisulfite.
Method B: Flash Column Chromatography (Polishing)
If Method A is insufficient, or if you require analytical purity (>99%), proceed to chromatography.
Warning: Homoallylic alcohols can undergo dehydration to form conjugated dienes if the silica is too acidic.
Mitigation: Pre-treat your silica gel column with 1% Triethylamine (
) in Hexanes before loading.
Chromatographic Parameters
Parameter
Recommendation
Notes
Stationary Phase
Silica Gel (230-400 mesh)
Neutralized (optional).
Mobile Phase A
Hexanes (or Petroleum Ether)
Non-polar component.
Mobile Phase B
Ethyl Acetate (EtOAc)
Polar component.
Gradient
0% 30% EtOAc
The alcohol typically elutes between 15–25% EtOAc.
Detection
UV (254 nm)
Both compounds are strongly UV active due to the group.
Staining
KMnO4 or p-Anisaldehyde
Alcohol stains distinctively; Aldehyde may not stain as intensely in p-Anisaldehyde.
Adjust pH to >10 using NaOH or Sodium Carbonate . This reverses the adduct formation.[2][3]
Extract with EtOAc.[2][3] The free aldehyde will return to the organic layer.[2]
Q4: Is the product stable at room temperature?
Context: Homoallylic alcohols are generally stable, but the 4-nitro group adds electron-withdrawing character, slightly increasing the acidity of the benzylic proton.
Advice: Store neat oil at -20°C . Avoid prolonged exposure to light (nitro compounds can be photolabile).
References
Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1] Organic Process Research & Development.
Relevance: Defines the "Brindle Bisulfite Workup" optimized protocol.
Yin, J., et al. (2020). "A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions."[6] The Journal of Organic Chemistry.
Relevance: Modern synthesis context for 4-nitrobenzaldehyde allyl
Li, C.J. (1996). "Barbier-Grignard Type Reactions in Aqueous Media." Tetrahedron.
Relevance: Discusses the stability and workup of homoallylic alcohols in aqueous conditions.
A Comparative Guide to the Characteristic IR Absorption Peaks of Nitro Homoallylic Alcohols
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informat...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for the identification of functional groups within a molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks of nitro homoallylic alcohols, a unique class of compounds featuring a nitro group, a hydroxyl group, and a carbon-carbon double bond. Understanding the interplay of these functionalities and their spectroscopic signatures is crucial for reaction monitoring, structural elucidation, and quality control.
This guide will first dissect the individual IR spectral features of the constituent functional groups—nitroalkanes and homoallylic alcohols. Subsequently, a comparative analysis will elucidate the expected IR absorption profile of a nitro homoallylic alcohol, with a particular focus on the diagnostic shifts and changes arising from intramolecular interactions.
The Vibrational Landscape of Individual Functionalities
To comprehend the spectrum of a multifunctional compound, we must first master the characteristic vibrations of its parts.
The Distinctive Signature of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group, and its presence in a molecule is readily identified by two strong and characteristic absorption bands in the IR spectrum.[1] These arise from the asymmetric and symmetric stretching vibrations of the two nitrogen-oxygen bonds.[1] The polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in intense IR peaks.[1]
Asymmetric N-O Stretch: This is typically the stronger of the two bands and appears in the region of 1550-1475 cm⁻¹ .
Symmetric N-O Stretch: This band is found at a lower wavenumber, generally in the range of 1360-1290 cm⁻¹ .
The exact position of these peaks can be influenced by the electronic environment. For instance, conjugation with an aromatic ring tends to shift these bands to slightly lower frequencies.
The Spectral Features of Homoallylic Alcohols
Homoallylic alcohols are characterized by a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) separated by a methylene group. Their IR spectra display a combination of peaks corresponding to these functionalities.
O-H Stretch: The hydroxyl group gives rise to a prominent, broad absorption band in the region of 3550-3200 cm⁻¹ .[2] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.[3] In very dilute solutions in non-polar solvents, a sharper "free" O-H stretch may be observed around 3600 cm⁻¹.
C-O Stretch: A strong C-O stretching vibration is typically observed in the range of 1260-1050 cm⁻¹ .[4] The position of this band can provide clues about the substitution of the alcohol (primary, secondary, or tertiary).
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond appears at wavenumbers above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ region.[5] This is a useful diagnostic feature to distinguish sp²-hybridized carbons from sp³-hybridized carbons, whose C-H stretches appear below 3000 cm⁻¹.[5]
C=C Stretch: The carbon-carbon double bond stretch gives rise to a peak of variable intensity in the 1680-1620 cm⁻¹ region.[2] The intensity of this peak is generally weaker for more symmetrically substituted alkenes.
Comparative Analysis: The IR Spectrum of a Nitro Homoallylic Alcohol
The combination of a nitro group, a hydroxyl group, and a double bond in a nitro homoallylic alcohol leads to a complex and informative IR spectrum. The key to interpreting such a spectrum lies in recognizing the characteristic peaks of each functional group and understanding how their proximity can lead to shifts in their absorption frequencies. A common route to such molecules is the Henry (nitroaldol) reaction, which forms a β-nitro alcohol.[6]
Expected IR Absorption Peaks and Potential Interactions
The primary interaction to consider in a nitro homoallylic alcohol is the potential for intramolecular hydrogen bonding between the hydroxyl group (the hydrogen bond donor) and one of the oxygen atoms of the nitro group (the hydrogen bond acceptor). This interaction can have a significant impact on the O-H stretching frequency.
A study on 2-nitroalcohols has shown that intramolecular hydrogen bonds between the OH and NO₂ groups do indeed form, leading to a stabilization of the gauche conformer.[1] This intramolecular hydrogen bonding will cause the O-H stretching band to shift to a lower wavenumber and often become sharper compared to the broad band observed for intermolecularly hydrogen-bonded alcohols.
Below is a table summarizing the expected characteristic IR absorption peaks for a nitro homoallylic alcohol, with comparisons to its constituent functional group precursors.
Functional Group Vibration
Wavenumber Range (cm⁻¹) in Precursor
Expected Wavenumber Range (cm⁻¹) in Nitro Homoallylic Alcohol
Intensity & Notes
O-H Stretch (Alcohol)
~3550-3200 (broad)
~3500-3200 (may be sharper and shifted lower due to intramolecular H-bonding)
Strong, Broad (potentially sharper)
=C-H Stretch (Alkene)
~3100-3000
~3100-3000
Medium
C-H Stretch (Alkane)
~2960-2850
~2960-2850
Medium to Strong
C=C Stretch (Alkene)
~1680-1620
~1680-1620
Variable
N-O Asymmetric Stretch (Nitro)
~1550-1475
~1550-1475
Strong
N-O Symmetric Stretch (Nitro)
~1360-1290
~1360-1290
Strong
C-O Stretch (Alcohol)
~1260-1050
~1260-1050
Strong
Causality behind Expected Spectral Changes:
The electron-withdrawing nature of the nitro group can have a subtle electronic effect on the double bond, but the most significant spectral change is anticipated in the O-H stretching region. The formation of a five- or six-membered ring through intramolecular hydrogen bonding restricts the vibrational freedom of the O-H bond, weakening it and thus lowering its stretching frequency. The peak may also become sharper because the intramolecular hydrogen bond leads to a more uniform population of conformers compared to the diverse array of intermolecularly hydrogen-bonded species in a pure alcohol sample.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable IR spectrum for a nitro homoallylic alcohol, the following experimental protocol using a Fourier Transform Infrared (FTIR) spectrometer is recommended.[7]
Objective: To acquire a high-resolution FTIR spectrum of a nitro homoallylic alcohol sample.
Materials:
FTIR Spectrometer (e.g., equipped with a DTGS or MCT detector)
Sample of nitro homoallylic alcohol (liquid or solid)
Appropriate sampling accessory (e.g., ATR crystal, salt plates (NaCl or KBr), or KBr for pellet preparation)
Spectroscopy grade solvent (if preparing a solution, e.g., CCl₄)
Mortar and pestle (for solid samples)
Hydraulic press (for KBr pellets)
Methodology:
Instrument Preparation:
Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Background Spectrum Acquisition:
With the sample compartment empty (or with the clean ATR crystal or salt plates in place), acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere and the sampling accessory.
Sample Preparation:
For Liquid Samples (Neat): Place a small drop of the liquid sample directly onto the ATR crystal or between two salt plates.
For Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
For Solution Samples: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place the solution in a liquid cell.
Sample Spectrum Acquisition:
Place the prepared sample into the sample compartment of the FTIR spectrometer.
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Data Processing and Analysis:
The instrument software will automatically perform a Fourier transform on the interferogram to generate the IR spectrum (transmittance or absorbance vs. wavenumber).
Label the significant peaks and compare their positions and intensities to the expected values for a nitro homoallylic alcohol.
Caption: Experimental workflow for acquiring an FTIR spectrum.
Logical Relationships in Spectral Interpretation
The process of interpreting the IR spectrum of a nitro homoallylic alcohol involves a logical flow of identifying key functional groups and then considering their potential interactions.
Caption: Logical flow for the interpretation of a nitro homoallylic alcohol IR spectrum.
Conclusion
The infrared spectrum of a nitro homoallylic alcohol is a rich tapestry of vibrational information. By systematically identifying the characteristic absorption peaks of the nitro, hydroxyl, and alkene functionalities, and by critically evaluating the potential for intramolecular interactions such as hydrogen bonding, researchers can confidently elucidate the structure of these versatile molecules. The anticipated shift and sharpening of the O-H stretching band due to interaction with the nitro group serves as a particularly insightful diagnostic feature. This guide provides a foundational framework for the spectroscopic analysis of nitro homoallylic alcohols, empowering scientists in their synthetic and analytical endeavors.
References
UCLA WebSpectra. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]
Organic Chemistry Portal. Synthesis of homoallylic alcohols. Available from: [Link]
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]
Krueger, P. J., & Mettee, H. D. (1965). Spectroscopic studies of alcohols: V. Intramolecular hydrogen bonds in 2-cyanoethanol and in some nitroalcohols. Canadian Journal of Chemistry, 43(11), 2970-2979. Available from: [Link]
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 14-20. Available from: [Link]
Reusch, W. Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry. Michigan State University. Available from: [Link]
University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]
LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
LibreTexts Chemistry. 13.4: Spectroscopy of Alcohols. Available from: [Link]
LibreTexts Chemistry. Infrared Spectroscopy. Available from: [Link]
Clark, J. IR Spectra of Alcohols. In Chemguide. Available from: [Link]
ResearchGate. FTIR spectra of a) nitrocellulose film b) polyvinyl alcohol film and c) 50/50 nitrocellulose/polyvinyl alcohol blend. Available from: [Link]
UCLA WebSpectra. IR Absorption Table. Available from: [Link]
Deconstructing Fragmentation: A Comparative Guide to the Mass Spectrometry of 1-(4-Nitrophenyl)-3-buten-1-ol
For researchers and scientists engaged in drug development and organic synthesis, a profound understanding of a molecule's behavior under mass spectrometric analysis is not merely academic—it is a cornerstone of structur...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in drug development and organic synthesis, a profound understanding of a molecule's behavior under mass spectrometric analysis is not merely academic—it is a cornerstone of structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-(4-Nitrophenyl)-3-buten-1-ol, a molecule integrating a nitroaromatic ring, a benzylic alcohol, and an unsaturated alkyl chain. In the absence of a publicly available experimental spectrum for this specific compound, this guide will serve as a predictive comparison, synthesizing established fragmentation principles from analogous structures to forecast its behavior under common ionization techniques.
The structural complexity of 1-(4-Nitrophenyl)-3-buten-1-ol offers a rich landscape for competing and complementary fragmentation pathways. By dissecting the molecule into its constituent functional groups, we can anticipate the dominant fragmentation routes under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques. This comparative approach is crucial for selecting the appropriate analytical method and for interpreting the resultant spectra with confidence.
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For 1-(4-Nitrophenyl)-3-buten-1-ol (molecular weight: 193.20 g/mol ), we can anticipate a complex EI spectrum characterized by several key fragmentation pathways.
Aromatic alcohols, in general, tend to exhibit a prominent molecular ion peak due to the stability of the aromatic ring[1]. However, the presence of the labile benzylic alcohol and the nitro group will likely lead to significant fragmentation.
Key Predicted Fragmentation Pathways under EI:
Benzylic Cleavage: The bond between the benzylic carbon and the aromatic ring is prone to cleavage. This would result in the formation of a resonance-stabilized benzylic cation. For aromatic compounds with alkyl substituents, this often leads to the formation of a tropylium ion at m/z 91[2].
Alpha-Cleavage: A characteristic fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom[3][4]. This would lead to the loss of a propyl radical, resulting in a resonance-stabilized, oxygen-containing cation.
Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols[3][4]. This would result in an alkene radical cation.
Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose NO (30 Da) and NO₂ (46 Da) radicals[5][6]. These losses from the molecular ion or subsequent fragments are highly diagnostic.
Allylic Cleavage: The presence of a double bond makes the allylic bond susceptible to cleavage, which can lead to the formation of a resonance-stabilized allylic carbocation[7].
McLafferty Rearrangement: While more common in carbonyl compounds, a McLafferty-type rearrangement could occur if a gamma-hydrogen is available for transfer to the nitro group oxygen or the hydroxyl oxygen, leading to the elimination of a neutral molecule[8][9][10].
Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique profoundly impacts the resulting mass spectrum and the structural information that can be gleaned.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Ionization Principle
High-energy electron beam bombardment
Soft ionization via charged droplet evaporation
Molecular Ion
Often weak or absent due to extensive fragmentation
Typically a strong [M+H]⁺ or [M-H]⁻ ion
Fragmentation
Extensive, providing detailed structural information
Minimal fragmentation in the source; can be induced via CID
Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. This makes it ideal for determining the molecular weight of the analyte. To obtain structural information, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS).
For 1-(4-Nitrophenyl)-3-buten-1-ol, in positive ion ESI-MS, we would expect a prominent ion at m/z 194.21 ([M+H]⁺). In negative ion mode, the acidic proton of the hydroxyl group could be lost, or more likely, fragmentation of the nitro group could be observed. Nitroaromatic compounds are known to behave differently in ESI depending on the substituents[5].
Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 194.21):
Upon collisional activation, the protonated molecule will undergo fragmentation. The most likely fragmentation pathways would involve the loss of small neutral molecules:
Loss of Water: The most facile fragmentation would be the loss of a water molecule (18 Da) from the protonated alcohol, leading to a resonance-stabilized carbocation at m/z 176.20.
Loss of Butene: Cleavage of the bond between the benzylic carbon and the butenyl side chain could result in the loss of butene (56 Da), yielding an ion at m/z 138.15.
Nitro Group Reductions/Rearrangements: In the gas phase, the nitro group can undergo complex rearrangements and losses, such as the loss of NO and NO₂.
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental setup is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Objective: To obtain a detailed fragmentation pattern for structural elucidation.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Method:
Sample Preparation: Dissolve 1 mg of 1-(4-Nitrophenyl)-3-buten-1-ol in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Injection: Inject 1 µL of the sample solution into the GC inlet.
GC Conditions:
Inlet Temperature: 250 °C
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
MS Conditions:
Ion Source: Electron Ionization (EI)
Electron Energy: 70 eV
Source Temperature: 230 °C
Mass Range: m/z 40-400
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
Objective: To determine the molecular weight and obtain controlled fragmentation for structural confirmation.
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).
Method:
Sample Preparation: Dissolve 1 mg of 1-(4-Nitrophenyl)-3-buten-1-ol in 10 mL of methanol/water (50:50).
LC Conditions:
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: 10% B to 90% B over 5 minutes.
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
MS Conditions:
Ion Source: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
MS1 Scan Range: m/z 100-500
MS/MS: Select the [M+H]⁺ ion (m/z 194.2) for collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation cascades, the following diagrams outline the key bond cleavages and resulting fragments for both EI and ESI-MS/MS.
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺.
Conclusion
The mass spectrometric behavior of 1-(4-Nitrophenyl)-3-buten-1-ol is predicted to be a composite of the characteristic fragmentation patterns of its constituent functional groups. Under Electron Ionization, a complex spectrum with numerous fragment ions arising from benzylic and alpha-cleavages, dehydration, and nitro group fragmentations is anticipated, providing a rich structural fingerprint. In contrast, Electrospray Ionization is expected to yield a strong protonated molecule, with subsequent MS/MS analysis primarily showing the loss of water. The choice between these techniques will depend on the analytical goal: EI for detailed structural elucidation of a pure standard and ESI for molecular weight confirmation and analysis in complex matrices, typical in drug development workflows. The predictive framework presented in this guide, grounded in established fragmentation mechanisms, provides a robust starting point for the interpretation of experimental data for this and structurally related molecules.
References
ResearchGate. (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Wikipedia. McLafferty rearrangement. Retrieved from [Link]
JoVE. (2024). Video: Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]
PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
ResearchGate. (2025). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]
Whitman College. GCMS Section 6.10. Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]
University of California, Irvine. Mass Spectrometry: Fragmentation. Retrieved from [Link]
Chemistry Steps. McLafferty Rearrangement. Retrieved from [Link]
NIST. Mass Spectrometry Data Center. Retrieved from [Link]
Royal Society of Chemistry. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. J. Chem. Soc., Perkin Trans. 2, 513-515. Retrieved from [Link]
Royal Society of Chemistry. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Retrieved from [Link]
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
Google Patents. CN102295530B - Synthetic method of 3-buten-1-ol.
National Center for Biotechnology Information. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Retrieved from [Link]
University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from [Link]
YouTube. (2022). McLafferty Rearrangement: An overview. Retrieved from [Link]
MassBank. Welcome to MassBank. Retrieved from [Link]
National Institutes of Health. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Retrieved from [Link]
ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
Scientific Instrument Services. The NIST 23 Mass Spectral Library & Search Software (NIST 2023/2020/2017/EPA/NIH). Retrieved from [Link]
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]
YouTube. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Retrieved from [Link]
NIST. (2023). NIST Mass Spectrometry Data Center Standard Reference Data and Software Tools for Seized Drug Analysis. Retrieved from [Link]
YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]
NIST. (2020). Shaping the Future of the NIST Mass Spectral Library. Retrieved from [Link]
University of Guanajuato. Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
University of Mumbai. McLafferty Rearrangement. Retrieved from [Link]
Precision Melting Point Determination of 1-(4-Nitrophenyl)-3-buten-1-ol Derivatives: A Comparative Methodological Guide
Executive Summary In the development of chiral pharmaceutical intermediates, 1-(4-Nitrophenyl)-3-buten-1-ol serves as a critical homoallylic alcohol scaffold. However, its physical state (often a viscous oil or low-melti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of chiral pharmaceutical intermediates, 1-(4-Nitrophenyl)-3-buten-1-ol serves as a critical homoallylic alcohol scaffold. However, its physical state (often a viscous oil or low-melting solid) renders direct melting point (MP) determination unreliable for purity assessment. This guide provides a technical comparison of derivatization strategies and analytical methodologies (Capillary vs. DSC) to establish robust characterization standards.
Target Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.
Part 1: Strategic Derivatization for Solid-State Characterization
The Challenge: Parent Compound Limitations
The parent alcohol, 1-(4-Nitrophenyl)-3-buten-1-ol, typically exhibits low crystallinity due to the flexibility of the homoallylic chain and the potential for hydrogen bonding networks that favor amorphous states. To obtain a sharp, diagnostic melting point, the alcohol must be converted into a crystalline derivative.
Comparative Analysis of Derivatives
The following table compares the "performance" of standard derivatization agents used to induce crystallinity in homoallylic alcohols.
Table 1: Performance Comparison of Derivatization Agents
Chiral Resolution. Forms diastereomers with distinct MPs to determine optical purity.
Expert Insight: For rapid purity checks, the 3,5-Dinitrobenzoate is the industry standard because the two nitro groups facilitate strong intermolecular interactions, raising the melting point significantly above the parent alcohol and sharpening the melting range.
Part 2: Methodological Comparison (Capillary vs. DSC)
Once the derivative is synthesized, the method of MP determination dictates the data quality.
Method A: Capillary Melting Point (Traditional)
Mechanism: Visual observation of phase transition in a glass capillary.
Metric: Melting Range (
to ).
Pros: Rapid, requires minimal equipment, visual detection of decomposition.
Cons: Expensive, requires calibration with Indium/Zinc standards.
Table 2: Analytical Performance Comparison
Feature
Capillary Method
DSC (Automated)
Precision
± 1.0 °C
± 0.1 °C
Sample Size
1–2 mg
2–5 mg
Data Output
Range (e.g., 112–114°C)
Thermogram (Endotherm Peak)
Polymorph Detection
Difficult (Visual sintering)
Excellent (Distinct endotherms)
Suitability
Routine QC
Regulatory Filing / API Stability
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the 3,5-Dinitrobenzoate Derivative
Objective: Convert the oily parent alcohol into a crystalline solid for MP determination.
Reagents:
1-(4-Nitrophenyl)-3-buten-1-ol (1.0 equiv)
3,5-Dinitrobenzoyl chloride (1.2 equiv)
Pyridine (Solvent/Base)
Na₂CO₃ (5% aqueous solution)
Step-by-Step Workflow:
Dissolution: Dissolve 100 mg of the alcohol in 1 mL of dry pyridine.
Addition: Add 150 mg of 3,5-dinitrobenzoyl chloride. Reflux gently for 15 minutes.
Validation: Solution should darken slightly; precipitate may form upon cooling.
Quench: Pour the mixture into 5 mL of ice-cold 5% Na₂CO₃ (neutralizes HCl and hydrolyzes excess acid chloride).
Isolation: Filter the resulting solid precipitate using vacuum filtration.
Recrystallization (Critical): Dissolve the crude solid in a minimum amount of hot ethanol/water (9:1). Cool slowly to room temperature, then to 4°C.
Why? Rapid cooling traps impurities. Slow cooling ensures a tight crystal lattice for accurate MP.
Drying: Dry crystals in a vacuum desiccator over P₂O₅ for 2 hours.
Protocol 2: Melting Point Determination (Dual-Method)
A. Capillary Method (Visual)
Pack 2-3 mm of dried derivative into a capillary tube.
Insert into apparatus heated to 10°C below expected MP.
Ramp temperature at 1°C/min .
Record
(first liquid drop) and (clear liquid).
B. DSC Method (Instrumental)
Weigh 3.0 ± 0.1 mg of sample into an aluminum pan; crimp the lid.
Equilibrate at 30°C.
Ramp at 10°C/min to 200°C under Nitrogen purge (50 mL/min).
Analyze the endothermic peak. The Extrapolated Onset Temperature is the reported MP.
Part 4: Visualization of Workflows
Figure 1: Characterization Decision Tree
Caption: Logical flow for selecting the appropriate derivative and analytical method based on sample state and data requirements.
Figure 2: Synthesis & Analysis Workflow
Caption: Step-by-step experimental pathway from crude alcohol to validated melting point data.
[1]
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education.
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Authoritative source on DSC methodology).
Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Comparison of thermal analysis methods).
National Institute of Standards and Technology (NIST) . WebBook Chemistry - Phase Change Data. [Link] (Source for general thermodynamic data standards).
Comparative
Lewis Acid Catalyst Efficiency in Allylation Reactions: A Comparative Technical Guide
Executive Summary & Strategic Framework The allylation of carbonyls (Sakurai-Hosomi reaction) is a cornerstone of polyketide and carbohydrate synthesis, establishing critical C-C bonds and setting stereogenic centers. Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Framework
The allylation of carbonyls (Sakurai-Hosomi reaction) is a cornerstone of polyketide and carbohydrate synthesis, establishing critical C-C bonds and setting stereogenic centers. However, the "standard" protocol does not exist.[1] The choice of Lewis Acid (LA) catalyst dictates not just yield, but the entire process safety profile, diastereoselectivity (
This guide moves beyond simple yield comparisons to analyze the efficiency-selectivity trade-off . We compare the traditional "Titanium/Boron" axis against the modern "Indium/Scandium" green axis, providing actionable data to select the right tool for your specific substrate.
Mechanistic Causality: The "Open" vs. "Closed" Paradigm
To control the reaction, one must understand the transition state (TS). The efficiency of a Lewis acid in allylation is governed by its ability to enforce a specific TS geometry.
Scenario A: The Closed Transition State (Zimmerman-Traxler) [3]
Catalysts: Allylboronates (uncatalyzed), Allyltrichlorosilanes with Chiral Lewis Bases.[2][1]
Mechanism: The metal center coordinates the aldehyde oxygen and the allyl group, forming a rigid 6-membered chair.
Outcome: Extremely high diastereoselectivity (typically
), predictable by chair conformation analysis.[2][1]
Scenario B: The Open Transition State (Acyclic Extended)
Mechanism: The LA activates the aldehyde (increasing electrophilicity). The allylsilane attacks anti-periplanar to the bulky LA-aldehyde complex to minimize steric clash.
Outcome: Selectivity is driven by steric bulk and dipole minimization (Felkin-Anh models).
products often predominate with due to specific chelation, whereas may favor anti depending on the substrate.[1]
Visualization: Mechanistic Pathways[2]
Figure 1: Decision tree for stereochemical outcome based on catalyst-imposed transition state geometry.
Comparative Analysis: The Data Dashboard
The following data compares the allylation of Benzaldehyde with Allyltrimethylsilane (Standard Benchmark).
Feature
Titanium Tetrachloride ()
Boron Trifluoride ()
Indium Triflate ()
Scandium Triflate ()
Catalyst Type
Strong, Oxophilic (Hard)
Strong, Monodentate (Hard)
Mild, Water-Tolerant (Soft)
Mild, Water-Tolerant (Hard)
Typical Loading
Stoichiometric (1.0 equiv)
Catalytic (0.1 - 1.0 equiv)
Catalytic (0.01 - 0.1 equiv)
Catalytic (0.05 - 0.1 equiv)
Reaction Temp
(Strict Control)
to
(Room Temp)
(Room Temp)
Solvent
(Anhydrous)
(Anhydrous)
/ THF / Ionic Liquids
/ MeCN
Yield (Benchmark)
92 - 98%
85 - 95%
88 - 94%
90 - 96%
Diastereoselectivity
High (via chelation)
Moderate (Substrate dependent)
Low to Moderate
Moderate
FG Tolerance
Poor (Acid labile groups die)
Fair
Excellent (Tolerates -OH, -COOH)
Excellent
Validation Cue
Deep yellow/orange complex
Fuming upon addition
Homogeneity change
N/A (often colorless)
Key Takeaways for Application Scientists:
Use
when you need maximum reactivity for sterically hindered substrates or when chelation-control (-selectivity) is required (e.g., -alkoxy aldehydes).[2][1]
Use
or for late-stage functionalization . These catalysts do not require anhydrous conditions and will not strip off acid-sensitive protecting groups (e.g., TBS, acetals) that would destroy.[2][1]
Use
as a middle ground—cheaper than triflates, easier to handle than , but still requires anhydrous technique.[2][1]
Best for: Early-stage building blocks where stereocontrol is paramount.[2]
The Logic:
is a scavenger. It will react with water before the aldehyde. Therefore, the "Self-Validating" step is the color change, confirming the active aldehyde-Ti complex exists.[1]
Setup: Flame-dry a 2-neck RBF under
flow. Add anhydrous (0.5 M concentration relative to substrate).[2]
Operational Guide: Safe Disposal of 1-(4-Nitrophenyl)-3-buten-1-ol Part 1: Executive Summary (Immediate Action Card) If you are currently holding a flask of this material and need immediate disposal instructions, follow...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal of 1-(4-Nitrophenyl)-3-buten-1-ol
Part 1: Executive Summary (Immediate Action Card)
If you are currently holding a flask of this material and need immediate disposal instructions, follow this "Red Light / Green Light" protocol.
Status
Action Directive
DO NOT
⛔ DO NOT pour down the drain (Strict Prohibition).⛔ DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).⛔ DO NOT concentrate to dryness if peroxides are suspected in the solvent.[1]
DO
✅ Segregate into "Organic Solvents (Non-Halogenated)" or "Toxic Organics" waste streams.✅ Label clearly with full chemical name and "Toxic/Irritant" hazard flags.✅ Container must be compatible (HDPE or Amber Glass).[1]
Part 2: Chemical Profile & Hazard Analysis (The "Why")
To dispose of a chemical safely, you must understand what makes it dangerous.[2] 1-(4-Nitrophenyl)-3-buten-1-ol (CAS: 24165-63-7 or similar isomers) presents a dual-hazard profile based on its functional groups.[1]
The Nitro Group (
)
Risk: Nitroaromatics are energetically rich. While this specific alcohol is generally stable, the nitro group introduces a risk of thermal instability and toxicity (potential methemoglobinemia agent upon absorption).
Disposal Implication: This compound must be sent for High-BTU Incineration . It cannot be treated via elementary neutralization or sewered.
The Allylic Alcohol Moiety (
)[1]
Risk: Allylic alcohols are susceptible to oxidation. If mixed with oxidizing waste (Chromic acid, Permanganates), an exothermic reaction can occur, potentially triggering the nitro group.
Disposal Implication: Strict segregation from Oxidizing Waste streams is mandatory.
Part 3: Pre-Disposal Stabilization & Segregation
Before moving the waste to storage, ensure it is chemically stable.[3]
The following logic gate determines the correct waste drum for your material.
Figure 1: Decision matrix for segregating 1-(4-Nitrophenyl)-3-buten-1-ol waste streams.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposing of Reaction Mixtures (Liquid Waste)
Cool Down: Ensure the reaction mixture is at room temperature (
).
Quench (If necessary): If the reaction involved active reagents (e.g., hydrides), quench carefully before disposal. Note: The nitro group is sensitive; avoid highly exothermic quenches.
Transfer: Pour into the Non-Halogenated Organic Waste container (unless halogenated solvents like DCM were used).
Rinse: Triple rinse the flask with a compatible solvent (e.g., Acetone). Add the rinsate to the same waste container.
Dissolution (Optional but Recommended): It is often safer to dissolve small amounts of potent nitro-organics in a solvent (like acetone) to prevent the formation of "hot spots" in solid waste drums.
Solid Waste: If disposing as a solid, place the vial/container into a wide-mouth HDPE jar designated for Solid Hazardous Waste .
Debris: Contaminated gloves, paper towels, and weigh boats must go into the Solid Hazardous Waste bin, not regular trash.
Part 5: The Disposal Lifecycle
This workflow ensures "Cradle-to-Grave" compliance, tracking the waste from your bench to the incinerator.
Figure 2: The "Cradle-to-Grave" lifecycle for nitro-organic waste.
Part 6: Emergency Contingencies
Spill Cleanup (Small Scale < 100mL):
Evacuate the immediate area if vapors are strong.
Don PPE: Nitrile gloves, goggles, lab coat.
Absorb: Use a vermiculite or clay-based absorbent. Avoid paper towels for nitro compounds if possible, as drying organic-nitro mixtures on paper can increase flammability.
Collect: Scoop absorbed material into a plastic bag, seal it, and place it in the Solid Hazardous Waste container.
Decontaminate: Wash the surface with soap and water (nitro compounds are organic; water alone may not remove the residue).
References
PubChem. (n.d.).[4] Compound Summary: 1-(4-Nitrophenyl)-3-buten-1-ol.[1][4] National Library of Medicine. Retrieved February 5, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 5, 2026, from [Link]
Princeton University EHS. (n.d.). Laboratory Safety Guide: Waste Disposal. Retrieved February 5, 2026, from [Link][1]